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This guide provides researchers, scientists, and drug development professionals with technical

information and answers to frequently asked questions regarding nirmatrelvir dosing

adjustments in patient populations with renal or hepatic impairment.

Frequently Asked Questions (FAQs)
Q1: What is the standard dosing regimen for nirmatrelvir-ritonavir?

The standard recommended dosage for nirmatrelvir-ritonavir is 300 mg of nirmatrelvir (two 150

mg tablets) taken together with 100 mg of ritonavir (one 100 mg tablet) orally every 12 hours for

a duration of 5 days.[1][2] Treatment should be initiated as soon as possible following a

diagnosis of COVID-19 and within five days of symptom onset.[1][2][3] The tablets should be

swallowed whole and not crushed, divided, or chewed.[1][3]

Q2: Why are dosing adjustments for nirmatrelvir necessary in patients with renal impairment?

When co-administered with ritonavir, the primary elimination pathway for nirmatrelvir is renal.[4]

[5] In patients with impaired renal function, the clearance of nirmatrelvir is reduced, leading to

increased systemic exposure.[6][7] This heightened exposure can increase the risk of adverse

reactions, necessitating dose adjustments to maintain a safe and effective therapeutic window.

[8] Pharmacokinetic studies have shown that as the severity of renal impairment increases, the

area under the plasma concentration-time curve (AUC) of nirmatrelvir significantly increases.[6]

[7]
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Q3: How should the dose of nirmatrelvir be adjusted for patients with renal impairment?

Dose adjustments for nirmatrelvir are based on the patient's estimated glomerular filtration rate

(eGFR).[3][9][10][11]

Mild Renal Impairment (eGFR ≥60 to <90 mL/min): No dosage adjustment is required.[1][3]

[9][10][12]

Moderate Renal Impairment (eGFR ≥30 to <60 mL/min): The dose should be reduced to 150

mg nirmatrelvir with 100 mg ritonavir twice daily for 5 days.[1][2][3][6][9][10][11][13]

Severe Renal Impairment (eGFR <30 mL/min): The recommended dosage is 300 mg

nirmatrelvir with 100 mg ritonavir on day 1, followed by 150 mg nirmatrelvir with 100 mg

ritonavir once daily on days 2 through 5.[2][3][10] For patients on hemodialysis, the dose

should be administered after the hemodialysis session.[2][3][9][10][14]

Q4: Are there specific dose packs available for patients with renal impairment?

Yes, to facilitate accurate dosing, different dose packs of Paxlovid (nirmatrelvir and ritonavir)

are available.[10] Prescriptions should clearly state the numeric dose for each active

ingredient.[13]

Q5: What are the recommendations for nirmatrelvir dosing in patients with hepatic impairment?

The need for dose adjustment in hepatic impairment is determined by the Child-Pugh

classification.

Mild (Child-Pugh Class A) or Moderate (Child-Pugh Class B) Hepatic Impairment: No dose

adjustment is necessary.[2][8][9][10][12][14] A pharmacokinetic study in subjects with

moderate hepatic impairment showed no significant difference in nirmatrelvir exposure

compared to healthy controls.[5][9]

Severe (Child-Pugh Class C) Hepatic Impairment: Nirmatrelvir-ritonavir is not recommended

for use in this population due to a lack of pharmacokinetic and safety data.[2][8][9][10][12]

[14]
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Scenario 1: A patient's eGFR is fluctuating and is on the borderline between mild and moderate

renal impairment.

Recommendation: In such cases, it is prudent to err on the side of caution and use the

reduced dose recommended for moderate renal impairment (150 mg nirmatrelvir/100 mg

ritonavir twice daily).[6][11][13] This approach minimizes the risk of drug accumulation and

potential toxicity. Close monitoring of renal function and for any adverse effects is advised.

[12]

Scenario 2: A patient develops acute kidney injury during the 5-day treatment course.

Recommendation: The dosing of nirmatrelvir should be re-evaluated daily based on the most

current eGFR. If the patient's renal function declines to a lower category (e.g., from mild to

moderate impairment), the dose should be adjusted accordingly for the remainder of the

treatment course.

Scenario 3: A patient with moderate renal impairment misses a dose.

Recommendation: If the missed dose is within 8 hours of the regularly scheduled time, the

patient should take it as soon as possible and resume the normal dosing schedule.[3][9] If

more than 8 hours have passed, the patient should skip the missed dose and take the next

dose at the usual time.[3][9] The patient should not double the dose to make up for a missed

one.[3][9]

Data Presentation
Table 1: Nirmatrelvir Dosing Adjustments in Renal Impairment
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Renal Function Category eGFR Level
Recommended
Nirmatrelvir/Ritonavir
Dosage

Normal or Mild Impairment ≥60 to <90 mL/min
300 mg / 100 mg twice daily for

5 days

Moderate Impairment ≥30 to <60 mL/min
150 mg / 100 mg twice daily for

5 days

Severe Impairment <30 mL/min

Day 1: 300 mg / 100 mg once.

Days 2-5: 150 mg / 100 mg

once daily.

End-Stage Renal Disease on

Hemodialysis
<15 mL/min

Administer dose after

hemodialysis session.

Table 2: Nirmatrelvir Dosing Adjustments in Hepatic Impairment

Hepatic Function Category Child-Pugh Class
Recommended
Nirmatrelvir/Ritonavir
Dosage

Mild Impairment A
No dosage adjustment

needed.

Moderate Impairment B
No dosage adjustment

needed.

Severe Impairment C Not recommended.

Experimental Protocols
Pharmacokinetic Study of Nirmatrelvir in a Population with Renal Impairment (Based on

NCT04909853)

Study Design: This was a Phase 1, open-label, non-randomized study to evaluate the

pharmacokinetics, safety, and tolerability of nirmatrelvir co-administered with ritonavir in
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participants with varying degrees of renal impairment compared to those with normal renal

function.

Participant Cohorts:

Normal renal function (eGFR ≥90 mL/min)

Mild renal impairment (eGFR ≥60 to <90 mL/min)

Moderate renal impairment (eGFR ≥30 to <60 mL/min)

Severe renal impairment (eGFR <30 mL/min)

Methodology:

Participants were administered a single 100 mg oral dose of nirmatrelvir.

To ensure maximal inhibition of CYP3A4-mediated metabolism of nirmatrelvir, a 100 mg

dose of ritonavir was administered 12 hours prior to, at the same time as, and 12 and 24

hours after the nirmatrelvir dose.

Serial blood samples were collected at pre-defined time points before and after

nirmatrelvir administration to determine the plasma concentrations of nirmatrelvir.

Pharmacokinetic parameters, including AUC (Area Under the Curve) and Cmax (Maximum

Concentration), were calculated for each participant.

Safety and tolerability were monitored throughout the study.

Pharmacokinetic Study of Nirmatrelvir in a Population with Hepatic Impairment (Based on

NCT05005312)

Study Design: A Phase 1, open-label, non-randomized study designed to assess the effect of

moderate hepatic impairment on the pharmacokinetics of nirmatrelvir when co-administered

with ritonavir.

Participant Cohorts:
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Participants with moderate hepatic impairment (Child-Pugh Class B)

A matched cohort of healthy participants with normal hepatic function.

Methodology:

Eligible participants received a single oral dose of 100 mg nirmatrelvir.

Ritonavir (100 mg) was administered 12 hours before, concurrently with, and 12 and 24

hours after the nirmatrelvir dose to maintain pharmacokinetic enhancement.

Blood samples for pharmacokinetic analysis were collected at specified intervals before

and after the dose of nirmatrelvir.

Plasma concentrations of nirmatrelvir were measured, and key pharmacokinetic

parameters (AUC, Cmax) were determined and compared between the two cohorts.

Safety assessments were conducted throughout the duration of the study.
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Patient with COVID-19
Candidate for Nirmatrelvir

Assess Renal Function
(eGFR)

eGFR >= 60 mL/min?

Assess Hepatic Function
(Child-Pugh Score)

Child-Pugh A or B?

Yes

eGFR 30-59 mL/min?

No

eGFR < 30 mL/min?

No

Reduced Dose:
150mg Nirmatrelvir /
100mg Ritonavir BID

Yes

Reduced Dose:
Day 1: 300/100mg once

Days 2-5: 150/100mg once daily

Yes

Nirmatrelvir/
Ritonavir Not Recommended

No
(e.g., ESRD not on HD
per some guidelines)

Child-Pugh C?

No

Standard Dose:
300mg Nirmatrelvir /
100mg Ritonavir BID

Yes

No Yes

No Dose Adjustment

Click to download full resolution via product page

Caption: Workflow for Nirmatrelvir Dosing Adjustments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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